{2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid
Description
Properties
IUPAC Name |
2-[2-(methanesulfonamido)-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4S2/c1-14(11,12)8-6-7-4(3-13-6)2-5(9)10/h3H,2H2,1H3,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYGOEJLNFZKGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=NC(=CS1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390174 | |
| Record name | {2-[(Methanesulfonyl)amino]-1,3-thiazol-4-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62557-05-5 | |
| Record name | {2-[(Methanesulfonyl)amino]-1,3-thiazol-4-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-methanesulfonamido-1,3-thiazol-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis typically follows these key stages:
- Formation of the thiazole ring : This is often achieved by cyclization reactions involving appropriate precursors containing sulfur and nitrogen atoms.
- Introduction of the methylsulfonylamino group : This involves sulfonylation of an amino precursor or direct incorporation during ring formation.
- Attachment of the acetic acid moiety : Usually via alkylation or substitution reactions at the 4-position of the thiazole ring.
Detailed Synthetic Routes
Thiazole Ring Construction
- The thiazole core is synthesized by cyclization of α-haloketones or α-haloesters with thiourea or related sulfur-nitrogen sources.
- Alternative methods include condensation of thioamides with α-haloketones.
- The choice of solvent (e.g., tetrahydrofuran, acetonitrile) and base (organic or inorganic) influences the yield and purity.
Methylsulfonylamino Group Introduction
- The methylsulfonyl group is introduced by sulfonylation of an amino-thiazole intermediate using methylsulfonyl chloride or related reagents.
- Reaction conditions typically involve a base such as triethylamine to neutralize the generated acid.
- The sulfonylation step is carefully controlled to avoid overreaction or side products.
Acetic Acid Side Chain Attachment
- The acetic acid group is introduced by alkylation of the thiazole ring with haloacetic acid derivatives or by direct substitution.
- Protecting groups may be used to prevent side reactions during multi-step synthesis.
- Hydrolysis or deprotection steps follow to yield the free acid.
Representative Example from Patent Literature
A patent (WO2016132378A2) describes a process involving:
- Reaction of thiazol-5-yl-methanol derivatives with alkyl or aryl haloformates in the presence of a base to form intermediates.
- Subsequent treatment with ethyl acetate-HCl to yield acetic acid-substituted thiazole compounds.
- Use of solvents such as dichloromethane and hydrocarbon solvents (hexane, heptane) for extraction and purification.
- Isolation by solvent removal techniques including filtration, rotary evaporation, spray drying, or lyophilization.
- Final purification steps to obtain the target compound with high purity and yield.
Data Table: Summary of Key Preparation Parameters
| Step | Reagents/Conditions | Solvents | Temperature (°C) | Time (hrs) | Notes |
|---|---|---|---|---|---|
| Thiazole ring formation | α-Haloketone + thiourea | THF, acetonitrile | 25–80 | 3–8 | Base presence optional; solvent choice affects yield |
| Methylsulfonylation | Methylsulfonyl chloride + base (e.g., Et3N) | Dichloromethane | 0–30 | 1–4 | Controlled addition to avoid side reactions |
| Acetic acid side chain attachment | Haloacetic acid derivative + base | Ethyl acetate, DCM | 25–85 | 3–8 | May require protection/deprotection steps |
| Purification | Filtration, rotary evaporation, lyophilization | Various (DCM, hexane) | Ambient | Variable | Multiple solvent washes to ensure purity |
Research Findings and Optimization Notes
- Solvent selection is critical for reaction efficiency and product isolation. Dichloromethane and ethyl acetate are preferred for sulfonylation and acetic acid attachment steps due to their polarity and ease of removal.
- Base choice affects reaction rates and side product formation. Triethylamine is commonly used for sulfonylation, while inorganic bases like potassium hydroxide are used for hydrolysis steps.
- Temperature control is essential to maintain selectivity, especially during sulfonylation and acetic acid introduction.
- Purification techniques such as spray drying and lyophilization improve the solid-state properties and stability of the final compound.
- Yields reported in patent examples range from moderate to high (e.g., 10–80%), depending on the step and scale.
Chemical Reactions Analysis
Types of Reactions
{2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
Antimicrobial Applications
Research indicates that compounds containing thiazole and sulfonamide moieties exhibit substantial antimicrobial properties. Specifically, {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid has demonstrated efficacy against various Gram-positive and Gram-negative bacteria.
Case Study on Antibacterial Efficacy:
A recent study evaluated the antibacterial activity of this compound against multidrug-resistant pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA). The compound showed minimal inhibitory concentrations (MICs) lower than those of traditional antibiotics like linezolid, indicating its potential as an effective treatment against resistant bacterial strains .
Anticancer Applications
The anticancer potential of this compound has been explored through various in vitro studies. Compounds with similar structural features have exhibited cytotoxicity against several cancer cell lines.
Case Study on Cytotoxic Effects:
In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma), this compound demonstrated a significant reduction in cell viability at concentrations above 10 µM. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .
Mechanism of Action
The mechanism of action of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and the methylsulfonylamino group can form specific interactions with active sites, leading to inhibition or activation of biological pathways. The acetic acid moiety may also play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid with analogous thiazole derivatives, focusing on substituents, molecular properties, and functional roles:
Key Comparative Insights
Substituent Effects on Solubility :
- The methylsulfonyl group in the target compound enhances polarity compared to hydrophobic substituents like Boc (tert-butoxycarbonyl) or phenylsulfonyl . This improves aqueous solubility, critical for drug bioavailability.
- Ethyl ester derivatives (e.g., ) exhibit higher lipophilicity, favoring passive diffusion across biological membranes but requiring hydrolysis to the active carboxylic acid form .
Electronic and Steric Influence :
- Electron-withdrawing groups (e.g., -SO₂CH₃, -Cl) increase the electrophilicity of the thiazole ring, enhancing reactivity in nucleophilic substitutions .
- Bulky substituents like phenylsulfonyl or chlorobenzoyl may sterically hinder interactions with enzymatic active sites compared to the smaller methylsulfonyl group .
Biological Activity: Methylsulfonylamino derivatives are prevalent in protein tyrosine phosphatase (PTP) inhibitors due to sulfonamide’s ability to mimic phosphate groups . Chloropyridinylamino analogs (e.g., ) show promise in kinase inhibition, leveraging pyridine’s π-stacking capability with ATP-binding pockets . Thienylcarbonyl derivatives (e.g., ) exhibit enhanced metabolic stability in vivo compared to phenyl-based analogs, attributed to thiophene’s resistance to oxidative degradation .
Biological Activity
{2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid (CAS Number: 62557-05-5) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
- Molecular Formula : C₆H₈N₂O₄S₂
- Molecular Weight : 236.27 g/mol
- Structural Characteristics : The compound features a thiazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer applications.
Antimicrobial Properties
Research has indicated that thiazole derivatives exhibit significant antimicrobial activity. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains. A study highlighted the compound's ability to inhibit the growth of Gram-positive and Gram-negative bacteria through disruption of bacterial cell wall synthesis.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 50 |
| Pseudomonas aeruginosa | 10 | 50 |
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. The compound demonstrated cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxicity Assay
A recent study evaluated the cytotoxic effects of this compound on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines using the MTT assay.
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Apoptosis induction |
| HT-29 | 30 | Cell cycle arrest |
Anti-inflammatory Effects
The compound has also been noted for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions like rheumatoid arthritis.
The biological activity of this compound is largely attributed to its interaction with specific cellular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell signaling pathways that promote inflammation and cancer cell survival.
- Gene Expression Modulation : It can alter the expression levels of genes associated with apoptosis and cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting cell death.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, thiazole derivatives are often prepared by reacting substituted thioamides with α-haloacetic acids in alkaline media . Yield optimization requires careful control of stoichiometry (e.g., equimolar ratios of reactants), temperature (typically 60–80°C), and base selection (e.g., NaOH or KOH). Monitoring via TLC or HPLC is critical to track intermediate formation (e.g., thiol intermediates) and minimize side products like over-alkylated derivatives .
Q. How is the structural identity of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation involves a combination of:
- Elemental analysis to verify empirical formula.
- IR spectroscopy to identify functional groups (e.g., S=O stretching at ~1150 cm⁻¹ for sulfonamide, C=O at ~1700 cm⁻¹ for the acetic acid moiety) .
- Mass spectrometry (ESI-MS or MALDI-TOF) to confirm molecular ion peaks and fragmentation patterns.
- Single-crystal X-ray diffraction (using SHELX or ORTEP software) for absolute configuration determination, especially if crystallinity is achieved .
Q. What chromatographic methods are suitable for purity assessment of this compound?
- Methodological Answer : Reverse-phase HPLC with UV-DAD detection (e.g., C18 column, acetonitrile/water gradient) is widely used. Method validation includes parameters like linearity (R² > 0.99), LOD/LOQ, and precision (RSD < 2%). For example, a similar thiazole derivative was analyzed using 0.1% formic acid in mobile phases to enhance peak symmetry .
Advanced Research Questions
Q. How does the sulfonamide substituent influence the compound’s electronic properties and reactivity in biological systems?
- Methodological Answer : The methylsulfonyl group is a strong electron-withdrawing moiety, which polarizes the thiazole ring and enhances hydrogen-bonding capacity. Computational studies (DFT or molecular docking) can map electrostatic potential surfaces to predict binding interactions with biological targets (e.g., enzymes or receptors). Experimental validation via SAR studies (e.g., comparing IC₅₀ values against analogs with varying substituents) is critical .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies between predicted and observed NMR/IR peaks may arise from tautomerism or solvent effects. For example, thiazole ring protons often exhibit deshielding (δ 7.5–8.5 ppm in ¹H NMR). Cross-validation using 2D NMR (HSQC, HMBC) and X-ray crystallography is essential. In cases of ambiguous NOE correlations, variable-temperature NMR can reveal dynamic processes .
Q. How can degradation pathways of this compound be characterized under physiological conditions?
- Methodological Answer : Forced degradation studies (acid/base hydrolysis, oxidative stress) coupled with LC-MS/MS identify degradation products. For instance, acidic conditions may hydrolyze the sulfonamide group, while oxidation could target the thiazole ring. Accelerated stability testing (40°C/75% RH) quantifies degradation kinetics, with mass balance calculations ensuring no unaccounted impurities .
Q. What crystallographic challenges arise in resolving the compound’s crystal structure, and how are they addressed?
- Methodological Answer : Poor crystal quality or twinning can complicate refinement. Using SHELXL for small-molecule refinement, parameters like R-factor (< 5%) and Flack x parameter (for chirality) are optimized. For macromolecular complexes (e.g., protein-ligand co-crystals), molecular replacement or experimental phasing (SHELXC/D/E) may be required .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
